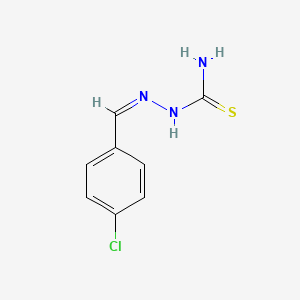

4-chlorobenzaldehyde thiosemicarbazone

Description

Historical Context and Evolution of Thiosemicarbazone Chemistry

The journey of thiosemicarbazones in the scientific realm began with the pioneering work of Gerhard Domagk in the 1940s. His investigations into the antitubercular properties of these compounds laid the groundwork for a new field of medicinal chemistry research. rasayanjournal.co.in Domagk's discovery that certain thiosemicarbazone derivatives exhibited significant activity against Mycobacterium tuberculosis was a crucial step in the fight against tuberculosis. rasayanjournal.co.in This initial breakthrough sparked widespread interest in the synthesis and biological evaluation of a vast array of thiosemicarbazone analogues.

Over the decades, the focus of thiosemicarbazone research has evolved significantly. Early studies were predominantly centered on their antimicrobial effects. However, as synthetic methodologies became more sophisticated, researchers began to explore the broader therapeutic potential of this class of compounds. This led to the discovery of their antiviral, antifungal, and, notably, anticancer properties, transforming them from simple antimicrobial agents into versatile scaffolds for drug design.

Broad Spectrum of Research Applications for Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives are a class of compounds known for their wide range of biological activities, making them a focal point of extensive research. Their inherent structural features, particularly the presence of nitrogen and sulfur donor atoms, allow them to chelate with metal ions, which often enhances their biological efficacy. nih.gov

The research applications of thiosemicarbazones are diverse and include:

Antimicrobial Activity: They have been investigated for their effectiveness against various strains of bacteria and fungi. mdpi.comresearchgate.net The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cellular processes.

Anticancer Activity: A significant body of research has focused on the anticancer potential of thiosemicarbazones. mdpi.com These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net

Antiviral Activity: Certain thiosemicarbazone derivatives have demonstrated inhibitory effects against a range of viruses.

Coordination Chemistry: Their ability to act as versatile ligands has made them valuable in the field of coordination chemistry. The resulting metal complexes often exhibit unique structural and electronic properties with potential applications in catalysis and materials science. nih.govjetir.org

Specific Academic Significance of 4-Chlorobenzaldehyde (B46862) Thiosemicarbazone

Within the broad class of thiosemicarbazones, 4-chlorobenzaldehyde thiosemicarbazone has emerged as a compound of particular academic interest. The presence of a chlorine atom on the phenyl ring significantly influences its electronic properties and, consequently, its biological activity and coordination behavior.

The academic significance of this compound stems from several key areas of investigation:

Enhanced Biological Activity: The chloro-substitution has been shown in some studies to enhance the antimicrobial and anticancer properties of the parent molecule. researchgate.net This has prompted further research into its specific mechanisms of action.

Crystallographic Studies: The compound readily forms well-defined crystals, making it an excellent candidate for single-crystal X-ray diffraction studies. researchgate.net These studies provide precise information about its molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding its structure-activity relationships.

Versatile Ligand in Coordination Chemistry: this compound acts as a bidentate or tridentate ligand, coordinating with a variety of transition metals to form stable complexes with interesting structural and electronic features. rasayanjournal.co.in The study of these complexes contributes to the fundamental understanding of coordination chemistry and the development of new metal-based therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-(4-chlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQYDLGFZXBIK-WZUFQYTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\NC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5706-80-9 | |

| Record name | p-Chlorobenzaldehyde 3-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005706809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzaldehyde 3-thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X28EYZ3WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Chlorobenzaldehyde Thiosemicarbazone

Established Synthetic Routes for 4-Chlorobenzaldehyde (B46862) Thiosemicarbazone

The most common and well-documented method for preparing 4-chlorobenzaldehyde thiosemicarbazone is the direct condensation of its two precursor molecules.

The synthesis of this compound is typically achieved through a condensation reaction between 4-chlorobenzaldehyde and thiosemicarbazide (B42300). rasayanjournal.co.inresearchgate.net This reaction involves the formation of a Schiff base, characterized by an imine (-N=CH-) group. rasayanjournal.co.injetir.org The process is generally carried out in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). rasayanjournal.co.injetir.org

In a typical procedure, equimolar amounts of 4-chlorobenzaldehyde and thiosemicarbazide are dissolved in a solvent and heated under reflux. jetir.orgjuniv.edu For instance, one method involves adding a methanolic solution of 4-chlorobenzaldehyde to a solution of thiosemicarbazide hydrochloride and sodium acetate (B1210297) in methanol, followed by refluxing for 60 minutes, which yields the final product. rasayanjournal.co.in Another approach involves refluxing the reactants in ethanol for 4 hours, sometimes in the presence of an acid catalyst like concentrated hydrochloric acid, to facilitate the reaction. researchgate.netjetir.orgjuniv.edu The product, a solid, often precipitates from the solution upon cooling and can then be purified by recrystallization. jetir.org

The following table summarizes various reported conditions for this condensation reaction:

| Reactants | Solvent | Catalyst | Reaction Time | Yield | Reference |

| 4-chlorobenzaldehyde, Thiosemicarbazide HCl, Sodium Acetate | Methanol | None specified | 60 minutes | 70% | rasayanjournal.co.in |

| 4-chlorobenzaldehyde, Thiosemicarbazide | Ethanol | Conc. HCl | 4 hours | N/A | researchgate.net |

| 4-chlorobenzaldehyde, Thiosemicarbazide | Methanol | None specified | 4 hours | N/A | jetir.org |

| 4-chlorobenzaldehyde, Thiosemicarbazide | Methanol | None specified | 24 hours (RT) | N/A | nih.gov |

N/A: Not available in the cited source.

In recent years, synthetic chemistry has increasingly focused on developing more environmentally benign processes. In the context of thiosemicarbazone synthesis, green chemistry principles are being applied to reduce waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.netmdpi.com

One significant advancement is the use of solvent-free, solid-state reactions. For example, the synthesis of similar thiosemicarbazones has been achieved with 100% yield by simply grinding the aldehyde and thiosemicarbazide together, a method that is waste-free and requires no purification. mdpi.com Another green approach involves transition metal-free catalysis for the dehydrogenative coupling of alcohols and thiosemicarbazides under aerobic conditions. researchgate.net This method is highly atom-economical, producing water as the only byproduct. researchgate.net Furthermore, the use of natural, reusable heterogeneous catalysts, such as those derived from plant materials, is being explored for related condensation reactions, highlighting a move towards more sustainable catalytic systems. researchgate.net

Preparation of Functionalized Derivatives and Analogues

The structural backbone of this compound allows for extensive modification at both the benzaldehyde (B42025) and thiosemicarbazide portions, enabling the creation of a wide array of functionalized derivatives. mdpi.commdpi.com

A common strategy for creating analogues is to use different substituted benzaldehydes in the condensation reaction. This allows for the introduction of various functional groups onto the phenyl ring. Research has demonstrated the synthesis of thiosemicarbazones using a range of benzaldehyde derivatives, including those with electron-donating (e.g., -OCH₃, -OC₂H₅) and electron-withdrawing (e.g., -NO₂) substituents. nih.govnih.gov For example, compounds have been successfully synthesized by reacting thiosemicarbazide with 4-ethoxybenzaldehyde (B43997) and 4-nitrobenzaldehyde. nih.gov Similarly, 3,4-bis(alkyloxy)benzaldehydes with long alkyl chains have been used to produce corresponding thiosemicarbazones. juniv.edu This modular approach facilitates the systematic investigation of how different substituents on the benzaldehyde ring influence the properties of the final compound.

The thiosemicarbazide moiety also offers a site for chemical modification, primarily at the N4 position (the terminal nitrogen atom). mdpi.comresearchgate.net Syntheses frequently employ 4-substituted thiosemicarbazides, such as 4-phenylthiosemicarbazide (B147422) or 4-arylthiosemicarbazides with different substituents on the phenyl ring (e.g., 4-(3-fluorophenyl)thiosemicarbazide, 4-(2-chlorophenyl)-3-thiosemicarbazide). nih.govikm.org.mymdpi.com The general synthetic route involves reacting amines with reagents like thiophosgene (B130339) or carbon disulfide, followed by a reaction with hydrazine (B178648) to form the substituted thiosemicarbazide intermediate. mdpi.com This intermediate can then be condensed with an aldehyde or ketone. mdpi.com This strategy has been used to introduce a variety of functional groups, including amino acids and phosphonic acids, onto the thiosemicarbazone scaffold. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, catalyst, temperature, and reaction time is crucial for maximizing product yield and purity. Studies on the synthesis of this compound and related compounds demonstrate the significant impact of these conditions.

The choice of solvent can influence reaction efficiency. While alcohols like ethanol and methanol are common, other solvents such as water and acetonitrile (B52724) have also been investigated, though sometimes with lower yields for related reactions. rasayanjournal.co.inresearchgate.net The use of a catalyst can dramatically increase the reaction rate and yield. For instance, in a related multi-component reaction involving 4-chlorobenzaldehyde, the addition of a periodic mesoporous organosilica-functionalized sulfonic acid catalyst significantly improved the product yield compared to the catalyst-free reaction under the same conditions. researchgate.net

Reaction time and temperature are also key variables. While some procedures call for refluxing for several hours, others report high yields with shorter reaction times or even at room temperature over a longer period. nih.govrasayanjournal.co.inresearchgate.net A yield of 70% was reported for the synthesis of this compound after refluxing in methanol for just one hour. rasayanjournal.co.in As noted in the context of green chemistry, solvent-free methods at room temperature have been shown to provide quantitative yields for similar compounds, representing a highly optimized process. mdpi.com

The following table provides a comparative look at different synthetic approaches and their reported yields for thiosemicarbazones.

| Compound Class/Example | Method | Solvent/Conditions | Yield | Reference |

| This compound | Condensation | Methanol, Reflux | 70% | rasayanjournal.co.in |

| 4-Formylantipyrine thiosemicarbazone | Solid-state grinding | Solvent-free | 100% | mdpi.com |

| Polyhydroquinoline derivative from 4-chlorobenzaldehyde | Hantzsch reaction (Catalyst-free) | Ethanol, Reflux | 30% | researchgate.net |

| Polyhydroquinoline derivative from 4-chlorobenzaldehyde | Hantzsch reaction (with PMO-ICS-SO3H catalyst) | Ethanol, Reflux | >30% | researchgate.net |

| 2-(4-bromobenzylidene)hydrazine-1-carbothioamide | Condensation | Methanol, Room Temp | 30% | nih.gov |

| 2-(4-nitrobenzylidene)hydrazine-1-carbothioamide | Condensation | Methanol, Room Temp | 82% | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Investigations

Crystallographic studies are paramount in defining the exact solid-state structure, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal lattice.

Single-crystal X-ray diffraction analysis has been employed to determine the molecular structure of 4-chlorobenzaldehyde (B46862) thiosemicarbazone. Research has identified at least two polymorphic forms, indicating that the compound can crystallize in different crystal systems under varying conditions.

One study reports that the compound crystallizes in the triclinic system with the space group Pī. researchgate.net Another investigation found that the compound crystallizes in the monoclinic crystal system with the space group Cc. researchgate.netresearchgate.net The unit cell parameters for both reported structures are detailed below. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for 4-chlorobenzaldehyde thiosemicarbazone

| Parameter | Triclinic System researchgate.net | Monoclinic System researchgate.netresearchgate.net |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | Cc |

| a (Å) | 7.934(2) | 14.7579(8) |

| b (Å) | 11.242(3) | 9.3470(4) |

| c (Å) | 11.615(2) | 9.8005(4) |

| **α (°) ** | 74.775(3) | 90 |

| **β (°) ** | 75.389(2) | 116.333(2) |

| **γ (°) ** | 83.448(2) | 90 |

| **Volume (ų) ** | 966.0(4) | 1211.62(10) |

| Z | 4 | Not Reported |

The crystal packing of this compound is significantly influenced by a network of intermolecular hydrogen bonds. In the triclinic form, the molecules form dimers that are held together by two N–H…S type intermolecular hydrogen bonds. researchgate.net This dimeric structure is a common feature in the packing of thiosemicarbazone derivatives.

In addition to the primary N–H…S interactions, the crystal structure is further stabilized by C–H…Cl and N–H…N hydrogen bonds. researchgate.netresearchgate.net These interactions, along with Cl⋯H–C phenyl interactions, create a more extensive three-dimensional network that contributes to the stability of the crystal lattice. researchgate.netresearchgate.netresearchgate.net

The thiosemicarbazone moiety (–CH=N-NH-C(S)NH₂) in this compound adopts a stable, extended E configuration with respect to the C=N double bond. researchgate.net This conformation places the sulfur atom and the azomethine hydrogen on opposite sides of the C=N bond. The molecule is essentially planar, which facilitates electron delocalization across the thiosemicarbazone backbone. researchgate.net The disposition of the NH protons around the C=S bond is described as syn-syn. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide complementary data to confirm the molecular structure identified through crystallography. FT-IR and NMR spectroscopy are particularly valuable for analyzing the functional groups and the connectivity of the atoms within the molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the amine and amide groups are observed in the region of 3161-3437 cm⁻¹. ijcrcps.comgeneseo.edu The stretching vibration of the azomethine group (C=N) appears around 1598-1600 cm⁻¹, and a key band associated with the thiocarbonyl group (C=S) is also present. ijcrcps.comgeneseo.edu

Interactive Table: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 3437, 3281, 3165 | N-H Stretching | ijcrcps.com |

| 3434, 3275, 3161 | N-H Stretching | geneseo.edu |

| 1600, 1525 | C=N Stretching | ijcrcps.com |

¹H and ¹³C NMR spectroscopy provide definitive evidence for the molecular structure of this compound by detailing the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, recorded in DMSO-d₆, the protons of the chlorophenyl ring typically appear as a multiplet in the aromatic region (δ 7.41–7.84 ppm). ijcrcps.comgeneseo.edu The azomethine proton (–CH=N–) gives rise to a singlet at approximately δ 8.03-8.18 ppm. ijcrcps.comgeneseo.edu The protons of the thiosemicarbazide (B42300) moiety (–NH and –NH₂) appear as distinct singlets at lower fields, with the most deshielded proton (linked to the central nitrogen) appearing as a singlet around δ 11.43-11.49 ppm. ijcrcps.comgeneseo.edu

The ¹³C NMR spectrum further confirms the carbon framework. The aromatic carbons resonate between δ 128.65 and 134.22 ppm. ijcrcps.com The carbon of the azomethine group (C=N) is found at approximately δ 140.85 ppm, while the thiocarbonyl carbon (C=S) gives a characteristic signal at a significantly downfield shift of δ 178.06 ppm. ijcrcps.com

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (δ ppm) | Assignment | Reference(s) |

|---|---|---|---|

| ¹H | 11.43 - 11.49 | -NH- (singlet) | ijcrcps.comgeneseo.edu |

| 8.18 - 8.24 | -NH- (singlet) | ijcrcps.comgeneseo.edu | |

| 7.98 - 8.07 | -NH₂ (singlet) | ijcrcps.comgeneseo.edu | |

| 8.03 - 8.18 | -CH=N- (singlet) | ijcrcps.comgeneseo.edu | |

| 7.41 - 7.84 | Aromatic H (multiplet) | ijcrcps.comgeneseo.edu | |

| ¹³C | 178.06 | C=S | ijcrcps.com |

| 140.85 | C=N | ijcrcps.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded in a solvent like methanol (B129727), provides insight into the electronic structure of the molecule. The spectrum is characterized by strong absorption bands in the ultraviolet region. researchgate.netscirp.org Studies report characteristic absorption maxima located in the range of 260–380 nm. jetir.org These absorptions are primarily attributed to π → π* and n → π* electronic transitions.

The π → π* transitions originate from the conjugated system that includes the chlorophenyl ring and the C=N double bond of the azomethine group. The n → π* (non-bonding to anti-bonding pi) transitions are lower in energy and arise from the excitation of non-bonding electrons on the nitrogen and sulfur atoms of the thiosemicarbazone moiety. The presence of the chlorine atom, an auxochrome, on the benzene (B151609) ring can influence the position and intensity of these absorption bands.

The UV-Visible spectrum also reveals that the compound has low absorption and is highly transparent in the visible region of the spectrum, specifically from 350 nm to 800 nm. researchgate.netjetir.org This optical transparency is a significant characteristic for potential applications in optical devices.

UV-Vis Spectroscopic Data for this compound

| Wavelength Range (nm) | Associated Transition | Description |

| 260 - 380 | π → π* and n → π* | Characteristic strong absorption region due to electronic transitions in the conjugated system and heteroatoms. researchgate.netscirp.org |

| 350 - 800 | - | Region of high optical transparency. jetir.org |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₈H₈ClN₃S, corresponding to a molecular weight of approximately 213.69 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected to appear as a characteristic isotopic cluster due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Therefore, peaks should be observed at m/z 213 and m/z 215.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for thiosemicarbazones often involve cleavage of the hydrazinic and thioamide bonds. For this compound, the fragmentation pattern is proposed to include:

Loss of the thiocarbamoyl radical (•SCN₂H₃): Cleavage of the N-N bond can lead to the formation of the stable 4-chlorobenzylideneiminium cation.

Cleavage of the C-C bond between the ring and the side chain: This would generate a chlorophenyl cation at m/z 111/113.

Loss of S=C=NH: A study on the related 4-chloroacetophenone thiosemicarbazone reported the loss of S=C=NH from the molecular ion as a notable fragmentation route. scirp.org

Formation of the chlorotropylium ion: Rearrangement and fragmentation of the chlorobenzyl moiety can lead to a tropylium-type ion.

Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |

| 213/215 | Molecular ion [M]⁺ | [C₈H₈ClN₃S]⁺ |

| 138/140 | [M - SCN₂H₃]⁺ | [C₇H₆ClN]⁺ |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 77 | Phenyl cation (from loss of Cl) | [C₆H₅]⁺ |

Thermal Analysis for Stability Assessment (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to determine the thermal stability and phase transition behavior of this compound.

Differential Scanning Calorimetry (DSC) analysis reveals the temperatures at which physical transitions occur. For this compound, a sharp endothermic peak is observed, which corresponds to the melting point of the crystalline solid. One study identifies this melting point at 153.50 °C. researchgate.net The sharpness of this peak is indicative of the compound's crystalline nature and purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Studies on this compound show that the compound is thermally stable up to 210 °C. researchgate.netscirp.org Beyond this temperature, the TGA curve exhibits a sharp weight loss, indicating the onset of thermal decomposition. researchgate.net This decomposition occurs in distinct stages, as evidenced by further weight loss at higher temperatures, such as above 300 °C. researchgate.net

The combination of DSC and TGA data confirms that this compound is a thermally stable solid at ambient and moderately elevated temperatures, with a well-defined melting point and a higher decomposition temperature.

Thermal Analysis Data for this compound

| Analytical Technique | Observation | Temperature (°C) | Interpretation |

| DSC | Endothermic Peak | 153.50 | Melting Point. researchgate.net |

| TGA | Onset of Decomposition | 210 | Upper limit of thermal stability. researchgate.netscirp.org |

| TGA | Sharp Weight Loss | >200 | Major decomposition stage. researchgate.net |

Coordination Chemistry of 4 Chlorobenzaldehyde Thiosemicarbazone with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis and subsequent characterization of metal complexes with 4-chlorobenzaldehyde (B46862) thiosemicarbazone are fundamental to understanding their chemical properties.

The preparation of 4-chlorobenzaldehyde thiosemicarbazone itself is typically achieved through a condensation reaction by refluxing equimolar amounts of 4-chlorobenzaldehyde and thiosemicarbazide (B42300) in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netjetir.org

The synthesis of its metal complexes generally involves the reaction of the pre-synthesized ligand with a corresponding metal salt in an appropriate solvent.

Ruthenium(III) and Rhodium(III) Complexes : These complexes have been synthesized by reacting the respective metal chlorides (RuCl₃ and RhCl₃) with 4-chlorobenzaldehyde thiosemicarbazones. nih.gov The reactions typically result in monomeric complexes where three ligand molecules coordinate to a single metal center. nih.gov

Nickel(II) and Copper(II) Complexes : The standard method for preparing Ni(II) and Cu(II) complexes involves refluxing an ethanolic or methanolic solution of the ligand with the corresponding metal salts, such as nickel(II) chloride, copper(II) chloride, or copper(II) acetate (B1210297). researchgate.netmdpi.comrasayanjournal.co.in This often yields complexes with a 1:2 metal-to-ligand ratio. researchgate.netrasayanjournal.co.in

Cobalt(II) Complexes : These are typically prepared by refluxing cobalt(II) acetate with the ligand in a methanolic medium, resulting in complexes with a square-planar geometry. rasayanjournal.co.in In some cases, cobalt(II) chloride is used, which can lead to the formation of distorted octahedral complexes. researchgate.net

Silver(I) Complexes : Heteroleptic silver(I) complexes can be synthesized by reacting the thiosemicarbazone ligand with silver nitrate (B79036) (AgNO₃) in a methanolic solution. nih.gov The reaction can be carried out in the presence of other ligands, like sodium naproxen (B1676952) or triphenylphosphine (B44618), to form mixed-ligand complexes. nih.govacademie-sciences.fr A common procedure involves stirring the components for several hours, followed by filtration and slow evaporation to obtain the crystalline product. nih.gov

This compound primarily acts as a chelating ligand, coordinating to metal ions in various modes.

Bidentate Coordination : The most common coordination mode is bidentate, where the ligand binds to the metal ion through the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-CH=N-). researchgate.netnih.govresearchgate.net This forms a stable five-membered chelate ring. daneshyari.com This NS donor behavior is observed in complexes with Ni(II), Cu(II), Ru(III), and Rh(III). researchgate.netnih.gov In some Ni(II) complexes, two bidentate ligands coordinate to the metal center, resulting in an SNNS coordination sphere. researchgate.net

Monodentate Coordination : While less common for chelating thiosemicarbazones, monodentate coordination through the sulfur atom can occur, particularly in silver(I) complexes where other ligands like triphenylphosphine are present. academie-sciences.fr

Tridentate Coordination : Although this compound itself lacks a third donor site, related thiosemicarbazone ligands that contain an additional donor group (e.g., a hydroxyl group on the aldehyde ring) can act as tridentate ONS-donor ligands. daneshyari.comntu.edu.tw This highlights the versatility of the thiosemicarbazone framework, though it is not the primary mode for the title compound.

Several factors dictate the final stoichiometry (metal-to-ligand ratio) and the thermodynamic stability of the formed complexes.

pH of the Medium : The pH is a critical factor. In neutral or acidic media, the ligand typically coordinates in its neutral keto/thione form. ias.ac.in In basic solutions, the ligand can deprotonate at the hydrazinic N-H group to its enol/thiolate form, leading to the formation of neutral complexes by charge neutralization. researchgate.netias.ac.in

Reaction Conditions : The molar ratio of reactants, the nature of the solvent, and the reaction temperature can influence the stoichiometry. For instance, studies on related thiosemicarbazones show that the use of coordinating solvents like methanol can result in their inclusion in the coordination sphere, as seen in [MnL₂(MeOH)₂] complexes. rasayanjournal.co.in

Nature of the Metal Ion : The properties of the metal ion, such as its oxidation state, ionic radius, and its classification as a hard or soft acid according to HSAB theory, affect its preference for the hard nitrogen and soft sulfur donor atoms of the ligand. researchgate.net

Thermal Stability : Thermogravimetric analysis (TGA) provides insight into the stability of the complexes. Studies on Ni(II) and Cu(II) complexes of this compound have shown distinct decomposition stages, which can be used to estimate the strength of the coordination bonds. researchgate.net

Structural Analysis of Metal-Thiosemicarbazone Complexes

The determination of the three-dimensional structure of these complexes is crucial for understanding their properties. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Metal complexes of this compound adopt several common geometries:

Octahedral : This geometry is frequently observed for Ru(III) and Rh(III) complexes, which are typically low-spin d⁶ systems with the formula [M(L)₃]³⁺. nih.gov Cobalt(II) can also form distorted octahedral structures. researchgate.net

Square Planar : This configuration is common for d⁸ metal ions like Ni(II). researchgate.net Some Co(II) and Cu(II) complexes with a 1:2 metal-to-ligand stoichiometry also adopt a square-planar structure. rasayanjournal.co.in

Tetrahedral : Tetrahedral geometry has been proposed for some Ni(II) and Zn(II) complexes. rasayanjournal.co.in Silver(I) complexes, which have a d¹⁰ configuration, often exhibit a distorted tetrahedral geometry, for instance in [Ag(L)(PPh₃)₂]⁺ type complexes where the ligand is bidentate. nih.govacademie-sciences.fr

The specific geometry is influenced by the metal ion's electronic configuration, size, and the steric and electronic properties of the ligands involved.

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is a primary tool for verifying coordination. The key spectral changes observed upon complexation include:

A shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber, indicating coordination through the azomethine nitrogen. nih.govias.ac.in

A shift in the thione stretching vibration (ν(C=S)) to a lower frequency, confirming the involvement of the sulfur atom in bonding. nih.govnih.gov

The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes like those of Rh(III), Ag(I), and some Ni(II) complexes, ¹H and ¹³C NMR provide detailed structural information. nih.govresearchgate.net In ¹H NMR spectra, the proton of the N-H group often shifts downfield upon complexation, which provides evidence for the coordination of the adjacent sulfur atom. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about their geometry and electronic structure.

The spectra of the free ligand show absorption bands due to π→π* and n→π* transitions within the aromatic ring and the thiosemicarbazone moiety. jetir.orgnih.gov

Upon complexation, these bands often shift (either bathochromically or hypsochromically).

New bands may appear in the visible region, which are assigned to d-d electronic transitions within the metal ion or to metal-to-ligand charge-transfer (MLCT) transitions, providing clues about the coordination geometry. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is used to study paramagnetic complexes, such as those of Cu(II) and Ru(III). The EPR spectrum of a Cu(II) complex of this compound showed g-values (g₁ = 2.690, g₂ = 2.165, g₃ = 2.030) that are characteristic of a rhombically distorted geometry. researchgate.net

Interactive Table: Spectroscopic Data for this compound and its Complexes

| Technique | Compound/Complex Type | Key Observation | Interpretation | Reference(s) |

| IR | Free Ligand → Metal Complex | Shift of ν(C=N) to lower frequency | Coordination via azomethine N | nih.gov, ias.ac.in |

| IR | Free Ligand → Metal Complex | Shift of ν(C=S) to lower frequency | Coordination via thione S | nih.gov, nih.gov |

| ¹H NMR | Ag(I) Complex | Downfield shift of NH proton | Coordination of thione group | nih.gov |

| UV-Vis | Free Ligand | Bands at ~260-350 nm | π→π* and n→π* transitions | jetir.org |

| UV-Vis | Ru(III)/Os(III) Complexes | Intense bands in visible region | Metal-to-Ligand Charge Transfer (MLCT) | nih.gov |

| EPR | Cu(II) Complex | g-values suggest rhombic distortion | Non-isotropic environment around Cu(II) | researchgate.net |

Magnetic Properties of Paramagnetic Metal Complexes

The study of the magnetic properties of paramagnetic metal complexes of this compound provides valuable insight into the electronic structure and stereochemistry of these compounds. The effective magnetic moment (μeff) of a complex is a key parameter determined from magnetic susceptibility measurements, which helps in ascertaining the number of unpaired electrons in the metal center and, consequently, its oxidation state and coordination geometry.

The magnetic moments for a series of divalent metal complexes with a Schiff base derived from 4-chlorobenzaldehyde and thiosemicarbazide have been reported. These values are instrumental in proposing the geometry of the complexes. For instance, the Mn(II) complex exhibits a magnetic moment of 5.83 B.M., which is characteristic of a high-spin d5 system in an octahedral environment. rasayanjournal.co.in Similarly, the Co(II) complex displays a magnetic moment of 2.50 B.M., suggesting a low-spin square-planar geometry. rasayanjournal.co.in The Ni(II) complex, with a magnetic moment of 2.87 B.M., is indicative of a tetrahedral geometry. rasayanjournal.co.in The Cu(II) complex shows a magnetic moment of 1.86 B.M., which is consistent with a square-planar arrangement having one unpaired electron. rasayanjournal.co.in In general, the magnetic moment values for these transition metal complexes are in agreement with theoretically calculated values for typical coordination compounds. nih.gov

Table 1: Magnetic Properties of Paramagnetic Metal Complexes of this compound

| Metal Ion | Complex Formula | Magnetic Moment (μeff) in B.M. | Proposed Geometry | Reference |

| Mn(II) | [Mn(L)₂(MeOH)₂] | 5.83 | Octahedral | rasayanjournal.co.in |

| Co(II) | [Co(L)₂] | 2.50 | Square-planar | rasayanjournal.co.in |

| Ni(II) | [Ni(L)₂] | 2.87 | Tetrahedral | rasayanjournal.co.in |

| Cu(II) | [Cu(L)₂] | 1.86 | Square-planar | rasayanjournal.co.in |

Note: L represents the deprotonated form of the this compound ligand.

Electrochemical Behavior and Molar Conductivity of Complexes

The electrochemical behavior of metal complexes of this compound provides information about their redox properties, such as the ease of oxidation or reduction of the central metal ion. Cyclic voltammetry is a commonly employed technique to study these processes.

Molar conductivity measurements are crucial for determining whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. This information helps in understanding the nature of the coordination sphere and whether any ligands are present as counter-ions. For instance, the molar conductivity of various thiosemicarbazone complexes has been measured in DMSO solutions. psu.edu Low molar conductivity values typically suggest that the anions are coordinated to the metal ion within the coordination sphere, and the complex is a non-electrolyte. psu.edu The complexes formed from the reaction of this compound with divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been reported to be non-electrolytic. rasayanjournal.co.in

Table 2: Electrochemical and Molar Conductivity Data for Metal Complexes of this compound

| Complex | Solvent | Molar Conductivity (Λm) in Ω⁻¹cm²mol⁻¹ | Nature of Complex | Reference |

| [Mn(L)₂(MeOH)₂] | DMF/DMSO | - | Non-electrolytic | rasayanjournal.co.in |

| [Co(L)₂] | DMF/DMSO | - | Non-electrolytic | rasayanjournal.co.in |

| [Ni(L)₂] | DMF/DMSO | - | Non-electrolytic | rasayanjournal.co.in |

| [Cu(L)₂] | DMF/DMSO | - | Non-electrolytic | rasayanjournal.co.in |

| [Zn(L)₂] | DMF/DMSO | - | Non-electrolytic | rasayanjournal.co.in |

Note: L represents the deprotonated form of the this compound ligand. Specific molar conductivity values were not provided in the source, only the non-electrolytic nature was stated.

Investigation of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Studies

The ability of 4-chlorobenzaldehyde (B46862) thiosemicarbazone to modulate the activity of key enzymes has been a primary area of research. These studies provide insights into its potential mechanisms of action at a molecular level.

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning in foods. acs.orgrsc.org The inhibitory effect of 4-chlorobenzaldehyde thiosemicarbazone on this enzyme has been thoroughly investigated.

Inhibition of Monophenolase and Diphenolase Activities

Research has demonstrated that this compound exhibits significant inhibitory potency against both the monophenolase and diphenolase activities of mushroom tyrosinase. acs.orgacs.orgnih.gov For its monophenolase activity, the compound was found to sharply decrease the steady-state activity of the enzyme without affecting the lag period. acs.orgacs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by half, was determined for both functions. The IC₅₀ value for the inhibition of monophenolase activity was 6.7 μM. acs.orgnih.govnih.gov For the diphenolase activity, where the enzyme oxidizes o-diphenols, the compound showed an IC₅₀ value of 1.82 μM. acs.orgnih.gov

| Enzyme Activity | IC₅₀ Value (μM) | Reference |

|---|---|---|

| Monophenolase | 6.7 | acs.orgnih.govnih.gov |

| Diphenolase | 1.82 | acs.orgnih.gov |

Determination of Reversible Inhibition Mechanisms (e.g., Mixed-Type, Noncompetitive)

Kinetic studies have revealed that the inhibition of tyrosinase by this compound is a reversible process. acs.orgnih.govnih.gov Specifically, for the diphenolase activity of the enzyme, the compound acts as a mixed-type inhibitor. acs.orgacs.orgnih.gov This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Kᵢ and Kᵢs) for this mixed-type inhibition were determined to be 1.25 μM and 2.49 μM, respectively. acs.org This indicates that the inhibitor has a different affinity for the free enzyme versus the enzyme-substrate complex.

Exploration of Other Enzyme Targets (e.g., Ribonucleotide Reductase, Alkaline Phosphatase)

The broader enzymatic inhibition profile of thiosemicarbazones has been explored, though specific data for the 4-chloro derivative is not always available.

Ribonucleotide Reductase: Thiosemicarbazones as a chemical class are recognized for their ability to inhibit ribonucleotide reductase (RNR), a crucial enzyme in the synthesis of DNA precursors. researchgate.netmdpi.com Compounds like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) have been identified as potent inhibitors of this enzyme. mdpi.comnih.govscispace.com The mechanism often involves the chelation of iron, which is essential for the enzyme's function. mdpi.comscispace.com While the general class is known for this activity, specific kinetic data for the inhibition of ribonucleotide reductase by this compound is not detailed in the available research.

Alkaline Phosphatase: Alkaline phosphatase is another enzyme that has been studied as a target for various inhibitors. nih.govnih.gov However, current research literature does not provide evidence of this compound being investigated as an inhibitor of alkaline phosphatase.

Antimicrobial Research

Thiosemicarbazone derivatives have been noted for their potential as antimicrobial agents due to their diverse biological properties. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Thiosemicarbazones have demonstrated antibacterial properties, making them promising scaffolds for the development of new antibiotics. nih.govdergipark.org.tr Their mechanism of action can involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. nih.gov Studies on various thiosemicarbazone derivatives have shown activity against both Gram-positive bacteria (such as Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes) and Gram-negative bacteria (Escherichia coli). nih.govnih.gov The activity of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC). nih.govjapsonline.com While the thiosemicarbazone class shows broad antibacterial potential, specific MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria are not specified in the reviewed literature.

Anticancer and Antitumor Research

The anticancer potential of thiosemicarbazones, including this compound, is a significant area of research. mdpi.comnih.gov These compounds have demonstrated efficacy against a variety of cancer cell lines. nih.gov

The primary mechanism behind the anticancer activity of many thiosemicarbazones is the induction of apoptosis, or programmed cell death. mdpi.com Studies on related thiosemicarbazone derivatives have shown they can trigger apoptotic morphological changes, DNA fragmentation, and activation of key proteins in the apoptotic pathway. nih.govnih.gov For example, a related compound, 4-fluorobenzaldehyde (B137897) limonene-based thiosemicarbazone, was found to increase p53 levels, cause mitochondrial impairment through the loss of membrane potential, and lead to an overproduction of reactive oxygen species (ROS). nih.gov This culminated in the activation of caspases-3/-7 and -9, which are crucial executioners of apoptosis via the intrinsic pathway. nih.gov Another study on a benzaldehyde (B42025) camphene-based thiosemicarbazone also confirmed the induction of apoptosis, observing DNA fragmentation and the activation of caspases 6 and 8, suggesting the involvement of the extrinsic apoptosis pathway. nih.gov Thiosemicarbazones are also known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, which contributes to their antiproliferative effects. researchgate.net

The chelation of thiosemicarbazones with transition metal ions often leads to a significant enhancement of their antitumor properties. researchgate.netresearchgate.net Copper(II) complexes, in particular, have garnered substantial attention due to their potent anticancer activities. nih.gov Copper complexes of this compound have demonstrated high cytotoxic effects against liver cancer cells. researchgate.net Specifically, one copper(II) complex showed 67.51% cytotoxicity at a concentration of 100μM. researchgate.net

The enhanced efficacy of metal complexes is often linked to their ability to generate reactive oxygen species (ROS). nih.govnih.gov The flexible redox behavior of copper allows its complexes to catalyze the production of ROS, which can induce oxidative stress and trigger apoptosis through mitochondrial pathways. nih.govnih.gov These complexes can also interact with and cleave DNA, further contributing to their cytotoxic effects. nih.gov The coordination of the ligand to the metal ion is believed to increase the lipophilicity of the complex, facilitating its transport across the cancer cell membrane. nih.gov

| Compound/Complex | Cell Line | Activity/Finding | Cytotoxicity/IC₅₀ |

| Copper(II) complex of this compound | Liver Cancer Cells | High cytotoxic effect | 67.51% at 100μM researchgate.net |

| 4-Fluorobenzaldehyde limonene-based thiosemicarbazone | PC-3 (Prostate Cancer) | Induces apoptosis | IC₅₀ = 18.46 μM nih.gov |

| Benzaldehyde (-)-camphene-based thiosemicarbazone | SK-MEL-37 (Melanoma) | Induces apoptosis | IC₅₀ = 12.84 μM nih.gov |

Antioxidant Activity and Mechanisms of Action

Thiosemicarbazones are recognized for their antioxidant capabilities, which are attributed to their specific chemical structure. researchgate.netresearchgate.net The presence of the NH-C(=S)NHN=C backbone allows these molecules to scavenge free radicals. researchgate.net

The antioxidant mechanism often involves the donation of a hydrogen atom from the -NH group to a free radical, which is then stabilized by resonance. researchgate.net The presence of sulfur and nitrogen atoms in the thiocarbamide group contributes to charge delocalization and radical stabilization. nih.gov Studies on metal complexes of this compound have revealed moderate antioxidant activity when compared to standard antioxidants like Butylated hydroxytoluene (BHT). researchgate.net Research on other thiosemicarbazone derivatives has shown they can effectively neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a dose-dependent manner. nih.gov The ability of some thiosemicarbazones to elevate the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase has also been reported, indicating another facet of their antioxidant mechanism. nih.gov

| Compound/Complex | Assay/Target | Activity/Finding |

| Metal complexes of this compound | Antioxidant assays | Moderate antioxidant activity researchgate.net |

| General Thiosemicarbazones | DPPH radical | Scavenging activity researchgate.netnih.gov |

| Specific Thiosemicarbazone derivatives | Antioxidant Enzymes (SOD, Catalase) | Elevation of enzyme activity nih.gov |

Antiviral Research

The antiviral potential of thiosemicarbazones has been a subject of study for many years. researchgate.netresearchgate.net While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential antiviral applications.

A study on a series of substituted benzaldehyde thiosemicarbazone derivatives demonstrated significant inhibitory activity against poliovirus types I, II, and III. nih.gov The research suggested that the antiviral action is dependent on the chemical structure, specifically the relative positions of substituents on the aromatic ring which should be distant enough to prevent intramolecular hydrogen bond formation. nih.gov Other research has shown that thiosemicarbazone compounds can exert antiviral activity against viruses such as the Dengue virus and Yellow Fever Virus. mdpi.comnih.gov The general mechanism is thought to involve the chelation of metal ions that are essential for viral enzymes, thereby inhibiting viral replication.

Antiparasitic Research (e.g., Anti-malarial, Anti-leishmanial, Anti-trypanosomal)

Thiosemicarbazones have demonstrated a broad spectrum of antiparasitic activities. researchgate.netresearchgate.netresearchgate.net They have been investigated for their efficacy against parasites responsible for major diseases like malaria, Chagas disease, and leishmaniasis. researchgate.netmdpi.com

In the context of anti-trypanosomal activity, derivatives of chlorobenzaldehyde-thiosemicarbazone have shown promise. A study on kaurenoic acid derivatives found that an o-chlorobenzaldehyde-thiosemicarbazone compound displayed lower toxicity for host cells. nih.gov More directly, 4-chlorophenylthioacetone-derived thiosemicarbazones have been identified as potent candidates against Trypanosoma cruzi, the parasite causing Chagas disease, by inhibiting parasite duplication. nih.gov

While specific data on this compound against Plasmodium (malaria) is not prominent, the thiosemicarbazone scaffold is known to have antimalarial activity, potentially through the inhibition of cysteine proteases like falcipains or by sequestering iron. nih.govnih.gov Similarly, for leishmaniasis, thiosemicarbazone derivatives have shown effectiveness against Leishmania species, with some compounds inducing structural deformations in the parasite. mdpi.com The complexation with metal ions, such as copper, can also produce compounds with dual antiparasitic and anticancer activity. nih.govchem960.com

| Compound Class/Derivative | Parasite | Activity/Finding | IC₅₀ Value |

| o-chlorobenzaldehyde-thiosemicarbazone derivative | Trypanosoma cruzi | Lower toxicity to host cells | - nih.gov |

| 4-chlorophenylthioacetone-derived thiosemicarbazones | Trypanosoma cruzi | Inhibit parasite duplication | - nih.gov |

| General Thiosemicarbazones | Plasmodium falciparum | Antimalarial activity reported | - nih.govnih.gov |

| Thiazolyl-isatin derivatives (from thiosemicarbazones) | Leishmania species | Potent anti-leishmanial activity | - mdpi.com |

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The biological activities of thiosemicarbazones are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational techniques for designing and developing potent therapeutic agents based on the thiosemicarbazone scaffold. researchgate.net These studies analyze how specific structural modifications, such as the addition or alteration of substituent groups, affect the compound's biological efficacy. researchgate.net For thiosemicarbazones derived from benzaldehyde, SAR and QSAR modeling has provided key insights into the rational design of related compounds with enhanced bioactivities. researchgate.net Mathematical models developed through QSAR have suggested that properties like van der Waals volume, electron density, and electronegativity play a pivotal role in the antituberculosis activity of some thiosemicarbazone derivatives. nih.govnih.gov Such computational approaches are essential for channeling the development of potential lead compounds and significantly contribute to drug discovery. researchgate.net

Influence of Halogen Substituent Position on Bioactivity

The presence, type, and position of a halogen substituent on the phenyl ring of benzaldehyde thiosemicarbazones significantly modulate their biological activity. Halogenation is a known strategy to improve properties like membrane permeability, which can be a prerequisite for drugs targeting pathogens inside host cells. mdpi.com

Research into halogen-substituted thiosemicarbazides has revealed distinct patterns of bioactivity:

Effect of Halogen Identity : The inhibitory potency often correlates with the size and decreasing electronegativity of the halogen atom. For instance, in a series of imidazole-thiosemicarbazides tested against Toxoplasma gondii, the antiparasitic activity increased with the size of the halogen, following the trend: Iodine > Bromine > Chlorine > Fluorine. mdpi.com Derivatives with bulky iodo and bromo groups were decidedly more active than those with smaller chloro and fluoro substituents. mdpi.com A similar trend was observed in another study where increasing the atomic mass of the halogen substituent led to improved biological activity. rsc.org

Effect of Substituent Position : The position of the halogen on the phenyl ring has a considerable impact on bioactivity. A general trend observed for anti-Toxoplasma activity is that the meta-isomer exhibits greater potency than the ortho-isomer, which in turn is more effective than the para-isomer (meta > ortho > para). mdpi.com In studies on antibacterial thiosemicarbazide (B42300) derivatives, placing a halophenyl substituent was found to be beneficial for biological potential, with trifluoromethylphenyl substituents showing particular promise. nih.gov

Critical Role of the Thiosemicarbazone Moiety in Biological Potency

The thiosemicarbazone moiety, characterized by the -N=CH- imine bond and the thiocarbamide group (-NH-C(=S)-NH-), is fundamental to the biological activity of these compounds. nih.gov This structural fragment is not merely a scaffold but an active participant in the molecule's mechanism of action.

The biological importance of this moiety is attributed to several factors:

Chelating Ability : The sulfur and hydrazinic nitrogen atoms of the thiosemicarbazone group act as N,S-donor ligands. researchgate.net This configuration allows the molecule to form stable chelate complexes with metal ions, a mechanism believed to be central to their pharmaceutical activity. researchgate.net The entire electron charge is spread across the sulfur and hydrazinic nitrogen atoms due to extensive π-electron delocalization, which facilitates complexation with positively charged metal ions within biological systems. researchgate.net

Structural Integrity : The planarity and extended conformation of the thiosemicarbazone moiety are crucial for its biological function. researchgate.net SAR studies have demonstrated that modifications to this core structure can lead to a dramatic loss of potency. For example, in a study of sugar-based thiosemicarbazones as inhibitors of parasite cysteine proteases, the removal of the thiosemicarbazone group or its replacement by a semicarbazone (where the sulfur atom is replaced by an oxygen atom) resulted in compounds that were virtually inactive. nih.gov This highlights the specific requirement of the thione (C=S) group for bioactivity.

Pharmacophore Nucleus : The thiosemicarbazide nucleus is recognized as a key pharmacophore that imparts a broad spectrum of pharmacological properties, including antibacterial, antitumor, and antiviral activities. nih.gov The geometry at the N4-terminus of the thiosemicarbazide skeleton, in particular, has been shown to determine antibacterial activity. nih.gov

Impact of Metal Coordination on Modulating Biological Efficacy

The biological activity of thiosemicarbazones can be significantly enhanced through coordination with transition metal ions such as copper (Cu), nickel (Ni), zinc (Zn), and cobalt (Co). nih.govresearchgate.net The resulting metal complexes often exhibit superior potency compared to the free thiosemicarbazone ligand. nih.govnih.gov This enhancement is a key strategy in the design of new metallodrugs for anticancer and antimicrobial applications. nih.govfrontiersin.orgnih.gov

The modulation of efficacy via metal coordination is understood through several mechanisms:

Altered Redox Properties : Metal ions like copper can introduce new mechanisms of action. Copper complexes, for instance, can trigger cell apoptosis through pathways mediated by reactive oxygen species (ROS) in the mitochondria. researchgate.net Thiosemicarbazone metal complexes can interfere with mitochondrial energy metabolism and promote ROS production, leading to tumor cell death. frontiersin.orgnih.gov

Structural and Electronic Effects : The coordination of a metal ion alters the geometry and electronic properties of the thiosemicarbazone ligand. The specific metal ion and its coordination geometry can influence the stability of the complex and its ability to interact with biological targets. frontiersin.orgnih.govmdpi.com The ability to adjust the ligand structure and the choice of metal ion provides a broad scope for optimizing antitumor performance. frontiersin.orgnih.gov Numerous studies have shown that metal complexes of thiosemicarbazones exhibit strong antitumor activity against various cancer types, including breast, lung, and liver cancer. frontiersin.orgnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of 4-chlorobenzaldehyde (B46862) thiosemicarbazone. These methods, rooted in quantum mechanics, offer a detailed picture of electron distribution, molecular orbital energies, and other key parameters that govern the compound's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-chlorobenzaldehyde thiosemicarbazone, DFT calculations have been employed to optimize its geometry and analyze its vibrational frequencies. researchgate.net Studies have identified multiple conformers of the molecule in the gas phase, with the Sn1 conformer being the most stable. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap provides information about the molecule's stability and its tendency to undergo chemical reactions. nih.gov A smaller energy gap suggests higher reactivity. nih.gov DFT calculations also help in understanding intramolecular charge transfer, which is a key aspect of the molecule's electronic behavior. nih.govresearchgate.net The extensive π-electron delocalization throughout the thiosemicarbazone moiety, which can be elucidated by DFT, is believed to enhance its donor and reductive capacities, contributing to its biological activities. researchgate.net

Hartree-Fock (HF) Calculations for Molecular Properties

While DFT has become more prevalent, Hartree-Fock (HF) calculations have also been utilized to study the molecular properties of thiosemicarbazone derivatives. HF is an ab initio method that provides a good starting point for more complex calculations. It has been used in conjunction with DFT to analyze vibrational spectra and other molecular characteristics. jetir.org Although specific HF calculation data for this compound is not extensively detailed in the provided results, the methodology is a standard tool in computational chemistry for determining wave functions and energies of molecular systems.

Basis Set Selection and Validation for Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable computational results. For instance, studies on related thiosemicarbazone compounds have utilized various basis sets to achieve a balance between computational cost and accuracy. nih.gov The validation of the chosen basis set is typically performed by comparing the calculated properties, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. researchgate.net This ensures that the computational model accurately represents the real-world molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery and design, as it helps to understand and predict the interactions between a potential drug molecule and its biological target.

Prediction of Ligand-Enzyme Binding Interactions

Molecular docking studies have been performed to investigate the binding of thiosemicarbazone derivatives, including those similar to this compound, to various enzymes. nih.govresearchgate.netnih.gov These simulations can predict how the ligand fits into the active site of an enzyme and identify the key interactions that stabilize the ligand-enzyme complex. For example, docking studies on thiosemicarbazones with enzymes like phenoloxidase and urease have provided insights into their potential inhibitory mechanisms. nih.govnih.gov The interactions can include hydrogen bonds, hydrophobic interactions, and coordination with metal ions within the enzyme's active site. nih.govresearchgate.net

Analysis of Binding Modes and Estimation of Binding Affinities

Beyond predicting the binding orientation, molecular docking simulations also allow for a detailed analysis of the binding modes. This includes identifying the specific amino acid residues in the enzyme's active site that interact with the ligand. researchgate.net Furthermore, scoring functions are used to estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.netresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net These estimations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. mdpi.com For instance, docking studies have been used to compare the binding affinities of a series of thiosemicarbazone derivatives to identify the most potent inhibitors. researchgate.net

Interactive Data Tables

Table 1: Computational Methods and Applications for this compound

| Computational Method | Application | Key Findings | References |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity Analysis | Optimized geometry, identified most stable conformer (Sn1), analyzed HOMO-LUMO gap for reactivity insights. | researchgate.netnih.govresearchgate.net |

| Molecular Docking | Ligand-Enzyme Binding | Predicted binding interactions with enzymes like phenoloxidase and urease, identified key amino acid interactions. | nih.govresearchgate.netnih.govresearchgate.net |

Table 2: Key Parameters from Computational Studies

| Parameter | Significance | Example Finding | References |

| HOMO-LUMO Energy Gap | Indicates molecular stability and reactivity. | A smaller gap suggests higher reactivity. | nih.gov |

| Binding Energy/Docking Score | Estimates the affinity of the ligand for the enzyme's active site. | Lower values indicate a more stable complex. | researchgate.netresearchgate.net |

| Hydrogen Bonds | Key non-covalent interactions stabilizing the ligand-enzyme complex. | Identified specific hydrogen bond interactions with active site residues. | nih.govresearchgate.net |

| Hydrophobic Interactions | Contribute to the overall binding affinity and stability. | Mapped hydrophobic contacts between the ligand and the enzyme. | researchgate.net |

Thermodynamic Property Calculations at Various Temperatures

The thermodynamic stability of this compound has been primarily investigated using experimental thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These studies provide critical data on the material's behavior at elevated temperatures.

Experimental findings from TGA and DSC analyses indicate that this compound is thermally stable up to 210°C. jetir.org Above this temperature, the compound begins to decompose. jetir.org The TGA thermogram shows a significant weight loss corresponding to this decomposition, while the DSC curve confirms the process through associated endothermic or exothermic peaks. Such experimental data is vital for validating theoretical models.

While detailed computational tables of thermodynamic parameters like standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°) at various temperatures are not extensively published for this specific molecule, these values can be calculated using quantum chemical methods like Density Functional Theory (DFT). These calculations would typically involve optimizing the molecular geometry and performing frequency calculations to derive the thermodynamic functions at different temperatures.

Table 1: Experimental Thermal Properties of this compound

| Property | Value | Method | Reference |

| Thermal Stability Limit | 210°C | TGA/DSC | jetir.org |

| Decomposition | Begins above 210°C | TGA | jetir.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO and LUMO are the main orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction, representing the sites susceptible to electrophilic attack. In thiosemicarbazone derivatives, the HOMO is often localized over the thiosemicarbazide (B42300) moiety and parts of the aromatic ring, indicating these are the primary centers of electron-donating capability. researchgate.netresearchgate.net

LUMO: The distribution of the LUMO highlights the regions of the molecule that can accept electrons, indicating sites prone to nucleophilic attack. For this molecule, the LUMO is typically centered on the benzaldehyde (B42025) portion of the structure. researchgate.netresearchgate.net

HOMO-LUMO Gap (ΔE): The energy gap between these two orbitals correlates with the molecule's chemical stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations for similar thiosemicarbazones have been used to determine this gap, which correlates with the electronic absorption spectra. malayajournal.org

Table 2: Conceptual Roles of Frontier Molecular Orbitals

| Orbital | Role | Description | Implication for Reactivity |

| HOMO | Electron Donor | Highest energy orbital containing electrons. | Site for electrophilic attack. |

| LUMO | Electron Acceptor | Lowest energy orbital that is empty. | Site for nucleophilic attack. |

| ΔE (Gap) | Reactivity Index | Energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored-coded to represent different electrostatic potential values.

In a typical MEP map:

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the sulfur and nitrogen atoms of the thiosemicarbazide group. malayajournal.orgresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are the sites susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the amine group. malayajournal.orgresearchgate.net

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, visual representation of the molecule's reactive sites, complementing the insights gained from FMO analysis. It is a powerful predictor of how the molecule will interact with other charged or polar species. researchgate.net

Advanced QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are essential for drug design and optimization. Methodologies like CoMFA and CoMSIA are used to build models that correlate the 3D structural features of a series of compounds with their biological activity.

For benzaldehyde thiosemicarbazone derivatives, 3D-QSAR models have been successfully constructed to understand their inhibitory activity against enzymes like phenoloxidase. In one such study, robust and predictive models were obtained for a series of 57 related compounds.

CoMFA (Comparative Molecular Field Analysis): This method calculates steric and electrostatic fields around the molecules. The resulting contour maps show where bulky groups (steric field) or charged groups (electrostatic field) would increase or decrease biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the intermolecular interactions required for activity.

A study on benzaldehyde thiosemicarbazones yielded highly predictive CoMFA and CoMSIA models, demonstrating their utility in guiding the design of new, more potent inhibitors.

Table 3: Example of 3D-QSAR Statistical Results for Benzaldehyde Thiosemicarbazone Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal Components |

| CoMFA | 0.926 | 0.986 | 6 |

| CoMSIA | 0.933 | 0.984 | 6 |

| (Data from a study on phenoloxidase inhibitors) |

These high q² and r² values indicate statistically significant and robust models with strong predictive power.

Correlation and Validation of Theoretical Predictions with Experimental Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental results. This correlation ensures that the computational models accurately represent the real-world behavior of the molecule.

For this compound, several points of correlation are possible:

Structural Parameters: The optimized molecular geometry calculated using DFT methods can be compared with experimental data from X-ray crystallography. Key parameters such as bond lengths, bond angles, and dihedral angles from the theoretical model should closely match the experimental values to confirm the accuracy of the computational method. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational spectrum (FT-IR and Raman) of a molecule. The calculated frequencies for specific functional groups (e.g., C=S, N-H, C=N) can be correlated with the peaks observed in the experimental FT-IR spectrum. jetir.orgresearchgate.net A good correlation, often involving a scaling factor for the calculated frequencies, validates the theoretical model's ability to describe the molecule's vibrational dynamics. mdpi.com

Electronic Transitions: The HOMO-LUMO energy gap calculated via DFT can be related to the electronic transitions observed in the UV-Visible spectrum. jetir.org The calculated absorption wavelength (λmax) from Time-Dependent DFT (TD-DFT) should be in good agreement with the experimental absorption maximum, confirming the accuracy of the predicted electronic structure. nih.gov

Table 4: Correlation of Theoretical and Experimental Data

| Theoretical Prediction (Method) | Experimental Data (Technique) | Validated Property |

| Optimized Molecular Geometry (DFT) | X-ray Crystallography | Bond lengths, bond angles |

| Calculated Vibrational Frequencies (DFT) | FT-IR Spectroscopy | Vibrational modes of functional groups |

| Electronic Transitions (TD-DFT) | UV-Visible Spectroscopy | Absorption maximum (λmax) |

| Molecular Stability (HOMO-LUMO Gap) | Thermogravimetric Analysis (TGA) | Thermal stability profile |

Other Specialized Research Applications

Corrosion Inhibition Studies

4-chlorobenzaldehyde (B46862) thiosemicarbazone has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments. researchgate.netrsc.orgresearchgate.net The efficacy of thiosemicarbazone derivatives as corrosion inhibitors stems from their molecular structure, which includes nitrogen, and sulfur heteroatoms, and aromatic rings. rsc.orgrsc.org These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that hinders the corrosion process. dntb.gov.uanih.gov Studies show that the inhibition efficiency increases with higher concentrations of the compound. researchgate.netrsc.orgresearchgate.net Electrochemical analyses, such as potentiodynamic polarization, reveal that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgresearchgate.netdntb.gov.ua

The protective action of 4-chlorobenzaldehyde thiosemicarbazone on metal surfaces is achieved through adsorption. The process is predominantly identified as chemisorption, or chemical adsorption. rsc.orgrsc.org This mechanism involves the formation of a chemical bond between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, are considered active centers for the adsorption process. rsc.orgnih.gov These electrons can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, creating a coordinate-type bond. This strong interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive medium. The adsorption of these compounds on mild steel surfaces has been found to comply with the Langmuir adsorption isotherm. rsc.orgresearchgate.netdntb.gov.ua

The presence and nature of the halogen substituent on the benzaldehyde (B42025) ring significantly influence the molecule's corrosion inhibition efficiency. researchgate.net Research comparing different halogen-substituted benzaldehyde thiosemicarbazones has demonstrated a clear trend in their protective performance. rsc.orgresearchgate.net

Both experimental measurements and theoretical calculations indicate that the inhibition efficiency follows the order: Bromo- > Chloro- > Fluoro- > non-halogenated benzaldehyde thiosemicarbazone. rsc.orgresearchgate.netrsc.org The superior performance of the halogenated derivatives compared to the non-substituted version highlights the positive effect of the halogen atom. rsc.org Among the halogens, the bromo-substituted derivative (Br-BT) shows the strongest adsorption capability and, consequently, the best anti-corrosion performance. rsc.orgresearchgate.net

| Compound | Maximum Inhibition Efficiency (%) at 400 µM |

|---|---|

| Br-BT (Bromo-substituted) | 95.3% |

| Cl-BT (Chloro-substituted) | 94.2% |

| F-BT (Fluoro-substituted) | 92.6% |

| H-BT (Non-halogenated) | 91.4% |

This data is based on findings from studies on mild steel in hydrochloric acid solution. rsc.org

Non-Linear Optical (NLO) Properties